BAY-6035

Vue d'ensemble

Description

Ce composé a été identifié comme une sonde chimique prometteuse pour l'étude du rôle biologique de SMYD3 dans divers tissus, tant malades que non malades . SMYD3 est impliqué dans la méthylation des résidus lysine sur les protéines histones et non histones, jouant un rôle crucial dans la régulation transcriptionnelle et la progression du cancer .

Applications De Recherche Scientifique

BAY-6035 has several scientific research applications, including:

Cancer Research: As a potent inhibitor of SMYD3, this compound is used to study the role of SMYD3 in cancer progression and its potential as a therapeutic target

Epigenetic Studies: The compound is utilized to explore the epigenetic regulation of gene expression through lysine methylation.

Drug Discovery: This compound serves as a chemical probe for identifying and validating new drug targets in various diseases.

Mécanisme D'action

Target of Action

BAY-6035 is a potent, selective, and substrate-competitive inhibitor of SMYD3 . SMYD3, or SET and MYND domain-containing protein 3, is a protein lysine methyltransferase . It has been reported to methylate and regulate several non-histone proteins relevant to cancer, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2), vascular endothelial growth factor receptor 1 (VEGFR1), and the human epidermal growth factor receptor 2 (HER2) .

Mode of Action

This compound inhibits the methylation of MEKK2 peptide by SMYD3 . It shows substrate competitive behavior . Crystal structures revealed that this series binds to the substrate binding site and occupies the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the methylation of the MEKK2 peptide by SMYD3 . MEKK2 is a part of the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and stress response .

Pharmacokinetics

It shows nanomolar potency and selectivity against kinases and other PKMTs .

Result of Action

This compound specifically inhibits methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay with an IC50 <100 nM . This inhibition of methylation can potentially disrupt the normal functioning of the MAPK signaling pathway, thereby affecting cellular processes regulated by this pathway .

Action Environment

Analyse Biochimique

Biochemical Properties

BAY-6035 shows substrate competitive behavior . It has been reported to specifically inhibit methylation of MAP3K2 by SMYD3 in a cellular mechanistic assay . This interaction with SMYD3 and MAP3K2 suggests that this compound could play a significant role in biochemical reactions involving these proteins.

Cellular Effects

This compound has been shown to have nanomolar potency and selectivity against kinases and other PKMTs . This suggests that this compound could influence cell function by modulating the activity of these enzymes. Detailed studies on its effects on various types of cells and cellular processes are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves binding to the substrate binding site of SMYD3 and occupying the hydrophobic lysine binding pocket via an unprecedented hydrogen bonding pattern . This binding interaction results in the inhibition of SMYD3’s ability to methylate its substrates, such as MAP3K2 .

Méthodes De Préparation

La préparation de BAY-6035 implique l'optimisation d'un cluster d'acides benzodiazépiniques primaires identifié par criblage à haut débit . La voie de synthèse comprend les étapes suivantes :

Criblage à haut débit (HTS) : Une bibliothèque principale d'environ 410 000 petites molécules a été criblée pour identifier les composés qui se lient à SMYD3 et le stabilisent dans un test de décalage thermique.

Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible, mais le composé est synthétisé et optimisé par une série de tests biochimiques et biophysiques .

Analyse Des Réactions Chimiques

BAY-6035 subit plusieurs types de réactions chimiques, axées principalement sur son interaction avec SMYD3 :

Inhibition compétitive du substrat : This compound entre en compétition avec le substrat pour se lier au site actif de SMYD3, inhibant son activité de méthyltransférase

Liaison hydrogène : Le composé occupe la poche de liaison à la lysine hydrophobe via un motif de liaison hydrogène sans précédent.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

S-adénosyl-L-méthionine (SAM) : Utilisé comme donneur de méthyle dans les tests biochimiques.

Peptide dérivé de la MEK kinase 2 (MEKK2) : Employé comme substrat de SMYD3.

Le principal produit formé à partir de ces réactions est l'inhibition de la méthylation de MAP3K2 par SMYD3 .

4. Applications de la recherche scientifique

This compound possède plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : En tant qu'inhibiteur puissant de SMYD3, this compound est utilisé pour étudier le rôle de SMYD3 dans la progression du cancer et son potentiel comme cible thérapeutique

Études épigénétiques : Le composé est utilisé pour explorer la régulation épigénétique de l'expression des gènes par la méthylation des lysines.

Découverte de médicaments : This compound sert de sonde chimique pour identifier et valider de nouvelles cibles médicamenteuses dans diverses maladies.

5. Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement la méthylation de la mitogène-activée protein kinase kinase kinase 2 (MAP3K2) par SMYD3 . Le composé se lie au site de liaison du substrat de SMYD3, occupant la poche de liaison à la lysine hydrophobe et empêchant le processus de méthylation . Cette inhibition entraîne une diminution de la méthylation de MAP3K2, affectant les voies de signalisation en aval impliquées dans la progression du cancer .

Comparaison Avec Des Composés Similaires

BAY-6035 est unique par rapport aux autres inhibiteurs de SMYD3 en raison de sa grande puissance et de sa sélectivité. Les composés similaires comprennent :

EPZ031686 : Un autre inhibiteur de SMYD3 avec un chimiotype différent.

EPZ030456 : Un composé ayant une structure similaire à EPZ031686, ciblant SMYD3.

BCI-121 : Un inhibiteur de SMYD3 de petite molécule.

This compound se démarque par sa puissance nanomolaire et sa sélectivité plus de 100 fois supérieure à celle des autres méthyltransférases d'histones .

Propriétés

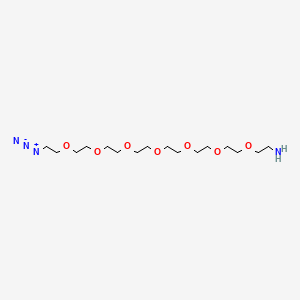

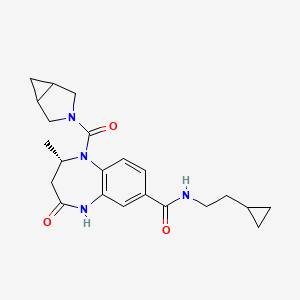

IUPAC Name |

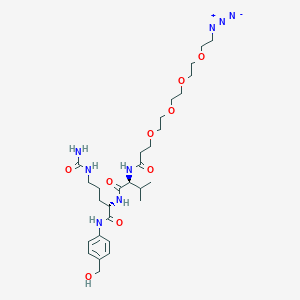

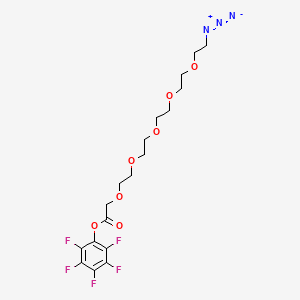

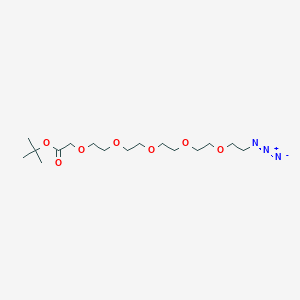

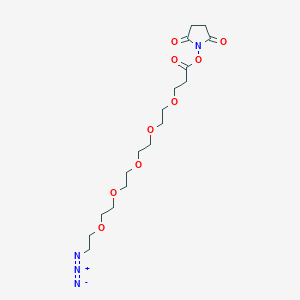

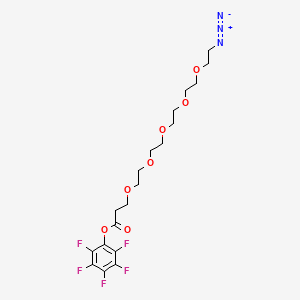

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

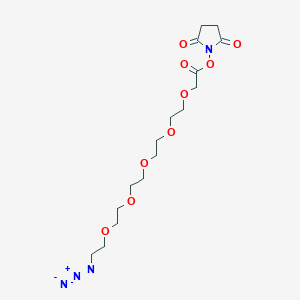

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFRXCBNKKOFGO-IGEOTXOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

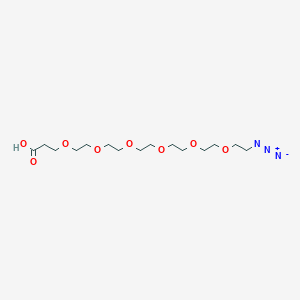

Canonical SMILES |

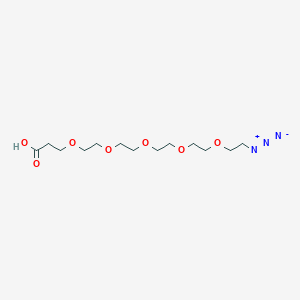

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

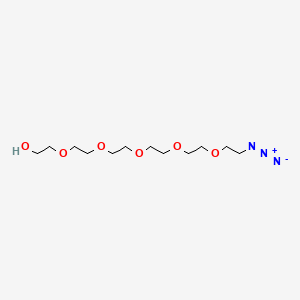

Isomeric SMILES |

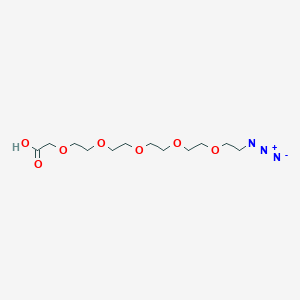

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

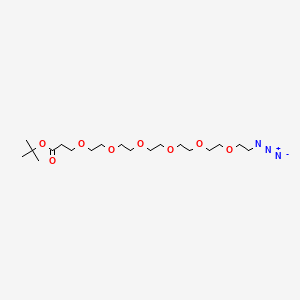

Molecular Formula |

C22H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

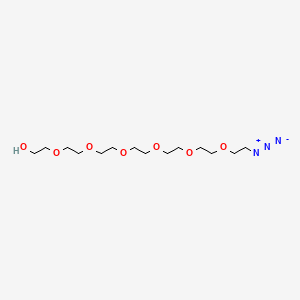

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BAY-6035 and how does it impact downstream signaling?

A1: this compound is a potent and selective inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a protein lysine methyltransferase. [, ] It exerts its inhibitory effect by competitively binding to the substrate binding site of SMYD3, specifically occupying the hydrophobic lysine binding pocket. [, ] This interaction prevents SMYD3 from methylating its target proteins, including MAP3K2 (mitogen-activated protein kinase kinase kinase 2). [, ] As a result, this compound disrupts downstream signaling pathways regulated by SMYD3-mediated methylation.

Q2: What is the structural basis for the interaction between this compound and SMYD3?

A2: X-ray crystallography studies revealed that this compound, a benzodiazepine-based inhibitor, binds to the substrate binding site of SMYD3. [, ] Notably, the inhibitor interacts with the hydrophobic lysine-binding pocket through a unique hydrogen bonding pattern. [, ] This specific interaction contributes to the high potency and selectivity of this compound towards SMYD3.

Q3: How does the structure of this compound influence its inhibitory activity against SMYD3?

A3: While the provided research doesn't delve into detailed SAR (Structure-Activity Relationship) studies, it highlights that this compound represents a novel benzodiazepine-based inhibitor series. [, ] Optimization efforts within this series led to the identification of this compound, showcasing improved nanomolar potency and selectivity against kinases and other PKMTs compared to earlier compounds. [, ] This suggests that the specific arrangement of the benzodiazepine scaffold and its substituents are crucial for its interaction with SMYD3 and subsequent inhibitory activity. Further research exploring modifications to the this compound scaffold could provide valuable insights into the SAR and guide the development of even more potent and selective SMYD3 inhibitors.

Q4: What are the potential applications of this compound as a research tool?

A4: this compound, with its high potency and selectivity for SMYD3, presents a valuable tool for investigating the biological roles of SMYD3 in both healthy and diseased tissues. [, ] By inhibiting SMYD3 activity in various experimental settings, researchers can elucidate the specific functions of this enzyme in cellular processes, signaling pathways, and disease development. The development of this compound and its congeneric negative control provides a robust system to dissect the intricacies of SMYD3-mediated methylation and its therapeutic implications.

- Gradl, S., et al. "Abstract 1646: Discovery and characterization of this compound, a novel benzodiazepine-based SMYD3 inhibitor." Cancer Res 78 (13 Supplement), 1646-1646 (2018).

- Häger, A., et al. "Discovery of the SMYD3 Inhibitor this compound Using Thermal Shift Assay (TSA)-Based High-Throughput Screening." Journal of Medicinal Chemistry 61.3 (2018): 933-944.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.